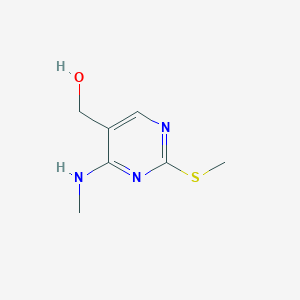

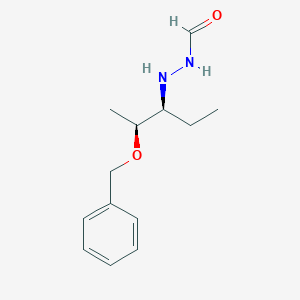

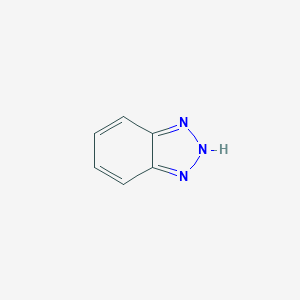

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic compounds like "(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol" often involves complex reactions that introduce functional groups into the pyrimidine ring. A common approach involves the interaction of specific precursors in suitable solvents under controlled conditions. For example, compounds have been synthesized by reacting chloro-substituted pyrimidines with thiourea or isothiocyanates in an alcohol medium, such as ethanol or isopropanol, to introduce the methylthio group (D. Ande, 2012; Parthiv K. Chaudhari, 2012).

Molecular Structure Analysis

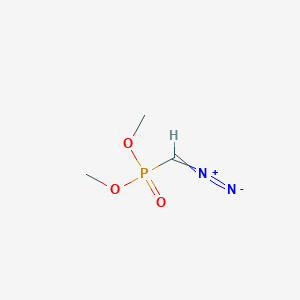

The molecular structure of such compounds is characterized by the presence of a pyrimidinyl ring substituted with various groups, including methylamino and methylthio groups. The structure determination is typically established through spectral data, including NMR, IR, and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule and the nature of its functional groups (V. L. Gein et al., 2020).

Chemical Reactions and Properties

Compounds like "(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol" participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclization reactions. These reactions are crucial for the synthesis of more complex derivatives and for modifying the compound's chemical properties for specific applications (M. Ammirati et al., 2009).

Aplicaciones Científicas De Investigación

Pharmacological Properties : A study by Mattioda et al. (1975) synthesized new 4-piperazinopyrimidines with methylthio substituents, demonstrating potential applications as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic agents (Mattioda et al., 1975).

Chemical Reactions and Synthesis : Research by Vas’kevich et al. (2004) explored the reaction of 4-Aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate in methanol, indicating potential in chemical synthesis (Vas’kevich et al., 2004).

Photochemistry : A study by Hirai et al. (1980) on the photochemistry of 4(3H)-pyrimidin-4-ones led to the formation of medium-ring lactams, which can be hydrolyzed to produce N-methyl acetoacetamide and acetoacetamide (Hirai et al., 1980).

Pesticide Analysis : Research by Xu Dong (2012) highlighted the effective separation and determination of a new pyrimidine pesticide, 2-methylthio-4-amino-5-pyrimidine formaldehyde, and its midbody, 2-methylthio-4-amino-5-pyrimidine methanol, using HPLC for rapid and accurate results (Xu Dong, 2012).

Antimicrobial Activity : A study by Vlasov et al. (2018) synthesized 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, showing higher antimicrobial activity against Staphylococcus aureus than streptomycin (Vlasov et al., 2018).

Antiviral Activity : Saxena et al. (1990) found that certain pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin showed potent antiviral activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, highlighting its radiochemical purity and specific activity (Wang et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.

Direcciones Futuras

This could involve potential applications of the compound, areas for further research, and ways in which the synthesis or properties of the compound could be improved.

Please note that not all compounds will have information available in all of these categories, especially if they are new or not widely studied. For a specific compound, it’s always best to consult the primary scientific literature or reputable databases. If you have any other questions or need information on a different topic, feel free to ask!

Propiedades

IUPAC Name |

[4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNGLEYSIAXGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1CO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443366 | |

| Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |

CAS RN |

17759-30-7 | |

| Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

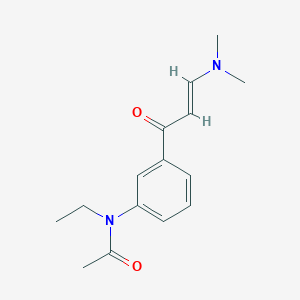

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)

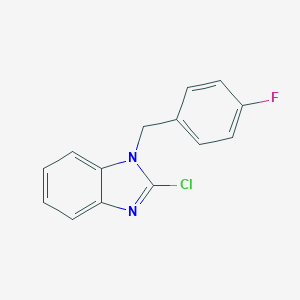

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)